N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
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Description
The compound “N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide” is a complex organic molecule. It contains a purine moiety, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are biologically significant and are found in many natural substances, including DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the azetidine and cyclopropane rings would add three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the steric and electronic properties imparted by the different rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions of the molecule, and its stability would be influenced by the strain in the cyclopropane and azetidine rings .Mechanism of Action
Target of Action
The primary targets of N-methyl-N-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the cAMP-dependent protein kinase, affecting various cellular processes .
Biochemical Pathways
Given its targets, it is likely that it influences pathways regulated by cAMP-dependent protein kinase . These could include pathways involved in cell growth and proliferation, gene expression, and apoptosis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its targets, it could potentially influence a variety of cellular processes, including cell growth and proliferation, gene expression, and apoptosis .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Future Directions
Properties
IUPAC Name |
N-methyl-N-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)4-9-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWXXRDVRAKQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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